4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane
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Overview
Description
4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane is a bicyclic acetal compound with the molecular formula C6H8Br2O2. This compound is characterized by its unique bicyclic structure, which includes two bromine atoms and two oxygen atoms.
Preparation Methods
The synthesis of 4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane typically involves multiple steps starting from 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer). The process includes:
Formation of the bicyclic acetal: This is achieved through a series of reactions involving the acrolein dimer, which undergoes cyclization and bromination to form the desired compound.
Reaction conditions: The reactions are generally carried out in solvents like dichloromethane at low temperatures, often using strong Lewis acids such as antimony pentafluoride or antimony pentachloride as initiators
Chemical Reactions Analysis
4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Substitution reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Polymerization: The compound can undergo cationic polymerization, particularly in the presence of strong Lewis acids, to form polyacetals
Reagents and conditions: Common reagents include boron trifluoride etherate and trifluoromethanesulfonic acid.
Major products: The primary products of these reactions are polymers with specific structural units, such as tetrahydropyranoside units.
Scientific Research Applications
4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane has several applications in scientific research:
Polymer chemistry: It is used as a monomer in the synthesis of polyacetals, which have applications in creating polysaccharide analogues with physiological activities.
Organic synthesis: The compound serves as a building block for more complex molecules, including bioactive natural products.
Material science: Its derivatives are explored for their potential use in creating novel materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane primarily involves its ability to undergo ring-opening polymerization. The cationic polymerization process is initiated by strong Lewis acids, which facilitate the opening of the bicyclic ring and the formation of polymer chains . The molecular targets and pathways involved include the activation of the acetal oxygen atoms and the stabilization of the resulting carbocation intermediates .
Comparison with Similar Compounds
4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane can be compared with other bicyclic acetals such as:
6,8-Dioxabicyclo[3.2.1]octane (DBO): Similar in structure but lacks the bromine atoms, making it less reactive in certain substitution reactions.
6,8-Dioxabicyclo[3.2.1]oct-3-ene (DBOE): Contains a double bond, which alters its reactivity and polymerization behavior.
8-Oxa-6-azabicyclo[3.2.1]octan-7-one (BOL):
These comparisons highlight the unique reactivity and potential applications of this compound, particularly in the field of polymer chemistry and material science.
Properties
CAS No. |
144080-23-9 |
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Molecular Formula |
C6H8Br2O2 |
Molecular Weight |
271.93 g/mol |
IUPAC Name |
4,4-dibromo-6,8-dioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C6H8Br2O2/c7-6(8)2-1-4-3-9-5(6)10-4/h4-5H,1-3H2 |
InChI Key |
WARIHXOCSAGBJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2OCC1O2)(Br)Br |
Origin of Product |
United States |
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